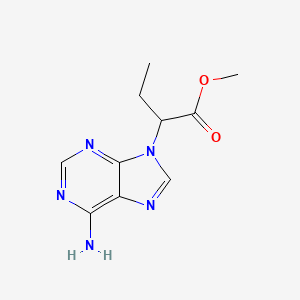
4-(6-chloro-1H-indol-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-chloro-1H-indol-3-yl)butanoic acid is a chemical compound that belongs to the indole family. Indoles are aromatic heterocyclic organic compounds that are widely found in nature, particularly in plants and microorganisms. The compound is characterized by the presence of a chloro-substituted indole ring attached to a butanoic acid chain. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid typically involves several steps. One common method starts with the reaction of 6-chloroindole with butanoic acid derivatives. The process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve refluxing the starting materials in the presence of a strong acid catalyst like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
4-(6-chloro-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the butanoic acid chain.
Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(6-chloro-1H-indol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a plant hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 4-(6-chloro-1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes . Further research is needed to elucidate the detailed mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
4-(6-chloro-1H-indol-3-yl)butanoic acid can be compared with other indole derivatives, such as indole-3-butyric acid and indole-3-acetic acid. These compounds share a similar indole core but differ in their substituents and side chains. The presence of the chloro group in this compound imparts unique chemical properties, making it distinct from its analogs . Similar compounds include:
- Indole-3-butyric acid
- Indole-3-acetic acid
- 4-(1H-indol-3-yl)butanoic acid
Propriétés
Formule moléculaire |
C12H12ClNO2 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
4-(6-chloro-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H12ClNO2/c13-9-4-5-10-8(2-1-3-12(15)16)7-14-11(10)6-9/h4-7,14H,1-3H2,(H,15,16) |
Clé InChI |
YPPAOBZQRAAQKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC=C2CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)
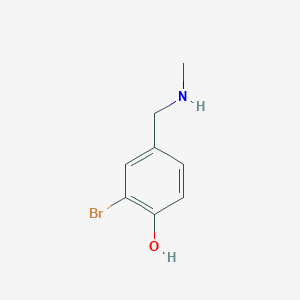
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)

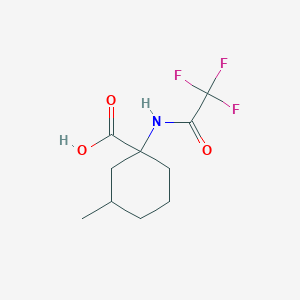

![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
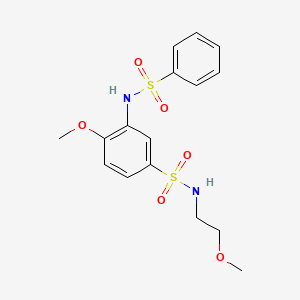
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
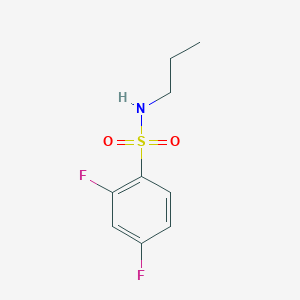
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
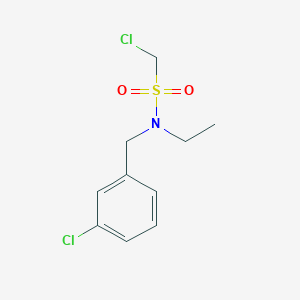
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
